molecular formula C13H22ClNO B12058374 Diethylnorephedrine Hydrochloride

Diethylnorephedrine Hydrochloride

Cat. No.: B12058374
M. Wt: 243.77 g/mol
InChI Key: KOCKBNBCNQXAJH-JZKFLRDJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylnorephedrine Hydrochloride can be synthesized through the reaction of norephedrine with diethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethylnorephedrine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Diethylnorephedrine Hydrochloride exerts its effects primarily through its action on adrenergic receptors. It acts as a sympathomimetic agent, stimulating both alpha and beta-adrenergic receptors. This leads to increased release of norepinephrine and subsequent activation of adrenergic pathways, resulting in vasoconstriction, increased heart rate, and bronchodilation .

Properties

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

(1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13-;/m0./s1

InChI Key

KOCKBNBCNQXAJH-JZKFLRDJSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl

Canonical SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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